tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of N-heterocyclic amines. These compounds are valuable in organic synthesis and drug discovery due to their unique structural features and reactivity. The presence of the pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, imparts significant biological and chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves a multi-step process. One common method is the reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde or ketone . The reaction is usually carried out under solvent-free conditions, which simplifies the process and reduces the need for extensive purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecules. This interaction can modulate various biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 1-Phenyl-3-methyl-5-aminopyrazole
- N-(1H-pyrazol-5-yl)-hexahydroquinoline-3-carbonitrile
Uniqueness
tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H19N3/c1-5-13-9(6-7-12-13)8-11-10(2,3)4/h6-7,11H,5,8H2,1-4H3 |
InChI Key |
FBIFQVUMHSDBJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(C)(C)C |
Origin of Product |
United States |
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